molecular formula C7H8N2O2 B050006 5-Methoxynicotinamide CAS No. 119646-50-3

5-Methoxynicotinamide

Cat. No. B050006
M. Wt: 152.15 g/mol
InChI Key: VAVBQKDSJNIPNI-UHFFFAOYSA-N
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Description

5-Methoxynicotinamide is a derivative of nicotinamide . It is a building block used in various chemical reactions .

Scientific Research Applications

  • Effects on Serotonin Receptors

    5-Methoxytryptamine, a related compound, has been studied for its action on presynaptic serotonin receptors. It was found to have a powerful effect on these receptors, suggesting potential psychotomimetic properties (Montigny & Aghajanian, 1977).

  • Psychoactive Properties and Usage Patterns

    The epidemiology of 5-Methoxy-N, N-dimethyltryptamine (5-MeO-DMT), a compound closely related to 5-Methoxynicotinamide, has been studied for its psychoactive properties. The compound is used for spiritual and recreational purposes and may have psychotherapeutic effects, including improvements in symptoms of psychiatric disorders (Davis et al., 2018).

  • Behavioral and Physiological Effects

    5-Methoxy-Diisopropyltryptamine ('Foxy') has been shown to alter behavior and physiological parameters like body temperature and corticosterone levels in rats, impacting cognitive tasks and the endocrine system (Williams et al., 2007).

  • Psychotherapeutic Effects

    Another study found that 5-MeO-DMT used in a group setting with structured procedures is associated with improvements in depression and anxiety, suggesting potential psychotherapeutic applications (Davis et al., 2019).

  • Neuroendocrine Markers and Mental Health

    The effects of 5-Methoxy-N,N-dimethyltryptamine on neuroendocrine markers, affect, and mindfulness were assessed, showing changes in inflammatory markers and improvements in mental health parameters (Uthaug et al., 2019).

  • Behavioral Changes in Primates

    The acute and chronic effect of 5-Methoxytryptamine (5-MeOT) on nonhuman primate behavior showed dose-dependent changes, suggesting that it may possess hallucinogenic properties (Heinze et al., 1980).

  • Bioavailability and Pharmacokinetics

    The bioavailability of 5-Methoxypsoralen, a compound similar to 5-Methoxynicotinamide, is significantly affected by food intake, highlighting the importance of considering administration conditions in clinical use (Ehrsson et al., 2004).

  • Radiosensitization in Cancer Treatment

    Methoxyamine was observed to enhance the cytotoxic and genotoxic effects of 5-Fluorouracil when combined with gamma radiation in a human colon cancer cell line, suggesting applications in cancer treatment (Khoei et al., 2017).

  • Skin Concentration and Therapeutic Application

    The skin distribution of 5-Methoxypsoralen after topical application was studied, indicating its efficacy in photochemotherapy of psoriasis (Colombo et al., 2003).

properties

IUPAC Name

5-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVBQKDSJNIPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304198
Record name 5-Methoxy-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxynicotinamide

CAS RN

119646-50-3
Record name 5-Methoxy-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119646-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JB French, Y Cen, TL Vrablik, P Xu, E Allen… - Biochemistry, 2010 - ACS Publications
… 5-Methoxynicotinamide was synthesized from the corresponding aldehyde (41). 5-Methoxy-… 200 mg (1.32 mmol, 55% yield) of 5-methoxynicotinamide as a white solid: 1 H NMR (400 …
Number of citations: 53 pubs.acs.org
J French - 2010 - ecommons.cornell.edu
… 5-Methoxynicotinamide was synthesized from the corresponding aldehyde (41). 5Methoxy-3-pyridinecarboxaldehyde (400 mg, 2.92 mmol) was dissolved in 4 mL of methanol, to this …
Number of citations: 0 ecommons.cornell.edu
IK Khanna, Y Yu, RM Huff, RM Weier, X Xu… - Journal of Medicinal …, 2000 - ACS Publications
… After filtration, the filtrate was concentrated to give 3.0 g of 5-methoxynicotinamide as a yellow solid. To a mixture of the crude amide (3.0 g, 0.02 mol) and triethylamine (6.61 g, 0.06 mol) …
Number of citations: 146 pubs.acs.org
W Yang, Y Cao, H Cheng, Q Sun… - Letters in Organic …, 2020 - ingentaconnect.com
In the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, it has been found that a derivative having two methoxy substituents on the arenecarbonyl ring …
Number of citations: 1 www.ingentaconnect.com
V Bodmer-Narkevitch, NJ Anthony, V Cofre… - Bioorganic & medicinal …, 2010 - Elsevier
… The 5-methoxynicotinamide analog 10m showed a significant drop in rat half-life and a poor bioavailability. These parameters could be notably improved with the 5-bromonicotinamide …
Number of citations: 13 www.sciencedirect.com
J Richter, J Bischof, M Zaja, H Kohlhof… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of CK1 (casein kinase 1) activity can be involved in the development of several pathological disorders and diseases such as cancer. Therefore, research interest in …
Number of citations: 41 pubs.acs.org
永原崇志 - kitasato.repo.nii.ac.jp
1. 背景・目的オレキシンはオレキシン A (OXA) およびオレキシン B (OXB), あるいはヒポクレチン 1 およびヒポクレチン 2 として知られており, 視床下部外側野とその周辺の特定のニューロンに発現する…
Number of citations: 0 kitasato.repo.nii.ac.jp
永原崇志 - (No Title), 2016 - kitasato.repo.nii.ac.jp
1. 序論オレキシン (orexin) は視床下部外側野およびその周辺領域に特異的に発現する 2 種の内因性神経ペプチドであり, orexin-A (OXA) および orexin-B (OXB) がある 1)(図 1). これらは 1998 年…
Number of citations: 2 kitasato.repo.nii.ac.jp

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